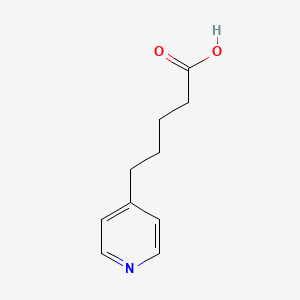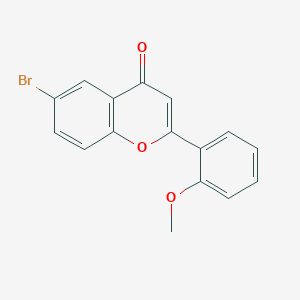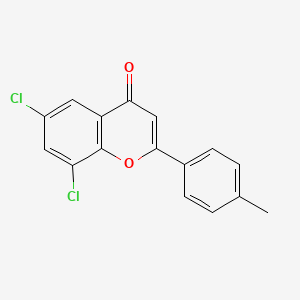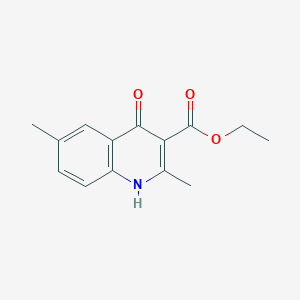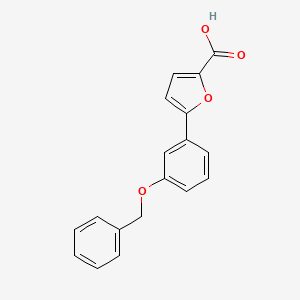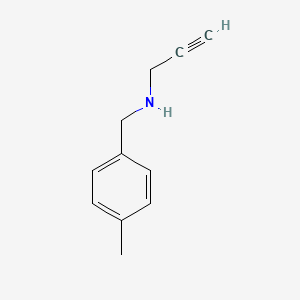
(4-Methylbenzyl)2-propyn-1-ylamine
Vue d'ensemble
Description
(4-Methylbenzyl)2-propyn-1-ylamine is an organic compound with the molecular formula C11H13N and a molecular weight of 159.23 g/mol. This compound is characterized by the presence of a 4-methylbenzyl group attached to a propynylamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
(4-Methylbenzyl)2-propyn-1-ylamine is utilized in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is used in the development of new materials and chemical processes
Safety and Hazards
Orientations Futures
While the future directions for “(4-Methylbenzyl)2-propyn-1-ylamine” are not explicitly mentioned in the search results, the field of biotechnology is moving towards interdisciplinary research . This involves combining powerful tools in science to achieve goals in biotechnology, such as computational pathway modeling, metabolic flux analysis, and experimental verification .
Méthodes De Préparation
The synthesis of (4-Methylbenzyl)2-propyn-1-ylamine typically involves multi-step organic reactions. One common method includes the alkylation of a primary amine with a suitable alkyl halide under basic conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
(4-Methylbenzyl)2-propyn-1-ylamine undergoes several types of chemical reactions, including:
Mécanisme D'action
The mechanism of action of (4-Methylbenzyl)2-propyn-1-ylamine involves its interaction with specific molecular targets and pathways. For instance, it may undergo alkylation and acylation reactions, which can modify its chemical structure and biological activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(4-Methylbenzyl)2-propyn-1-ylamine can be compared with other similar compounds, such as:
(4-Methoxybenzyl)2-propyn-1-ylamine: This compound has a methoxy group instead of a methyl group, which can influence its chemical reactivity and biological activity.
(4-Methylbenzyl)2-butyn-1-ylamine: This compound has a butynyl group instead of a propynyl group, affecting its physical and chemical properties.
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]prop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-3-8-12-9-11-6-4-10(2)5-7-11/h1,4-7,12H,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBIXZMNCWBMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406050 | |
| Record name | N-[(4-methylphenyl)methyl]prop-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892594-94-4 | |
| Record name | N-[(4-methylphenyl)methyl]prop-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


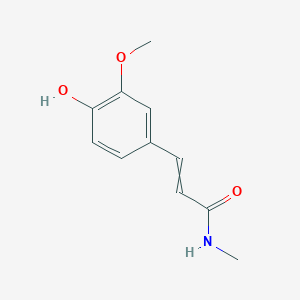
![Acetamide, N-[2-amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B3058312.png)
![Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]-](/img/structure/B3058314.png)
![4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3058315.png)
![4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3058316.png)
